2-Chloroadenosine hemihydrate

Description

2-Chloroadenosine is a natural product found in Ophiocordyceps sinensis with data available.

2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.

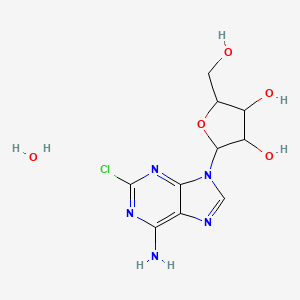

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVJEVDOHIWPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639938 |

Source

|

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81012-94-4 |

Source

|

| Record name | 2-Chloro-9-pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroadenosine Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the molecular mechanism of action of 2-Chloroadenosine hemihydrate, a pivotal tool in pharmacological research. As a metabolically stable analog of adenosine, its non-selective agonist activity at adenosine receptors offers a powerful lens through which to dissect the intricate signaling pathways that govern a multitude of physiological processes. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental approaches and the interpretation of resulting data.

Introduction: The Significance of 2-Chloroadenosine in Purinergic Signaling Research

2-Chloroadenosine (CADO), often used as its hemihydrate form, is a synthetic derivative of the endogenous nucleoside adenosine.[1] Its key advantage in experimental settings is its resistance to degradation by adenosine deaminase, the enzyme responsible for the rapid breakdown of adenosine.[2] This metabolic stability ensures more sustained and predictable effects, making it an invaluable pharmacological probe for investigating the roles of adenosine receptors in diverse physiological and pathological contexts.[1]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly expressed throughout the body and play critical roles in the cardiovascular, nervous, and immune systems.[1] 2-Chloroadenosine's ability to activate multiple adenosine receptor subtypes provides a broad platform for elucidating the complex network of adenosine-mediated cellular communication.[1]

Molecular Interactions: Binding Affinity and Receptor Subtype Selectivity

2-Chloroadenosine acts as a non-selective agonist at A₁, A₂ₐ, and A₃ adenosine receptors. Its affinity for these receptor subtypes, as determined by radioligand binding assays, is a critical determinant of its biological effects. The inhibition constant (Kᵢ) is a measure of the concentration of 2-Chloroadenosine required to occupy 50% of the receptors in the presence of a competing radioligand.

| Receptor Subtype | Kᵢ (nM) | Source |

| A₁ | 300 | |

| A₂ₐ | 80 | |

| A₃ | 1900 |

This table summarizes the binding affinities of 2-Chloroadenosine for human adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

The data clearly indicates that 2-Chloroadenosine possesses the highest affinity for the A₂ₐ receptor, followed by the A₁ and then the A₃ receptor. This differential affinity is crucial for interpreting experimental results, as the observed physiological response will be dependent on the concentration of 2-Chloroadenosine used and the relative expression levels of the different receptor subtypes in the target tissue.

Downstream Signaling Cascades: A Dichotomy of Cellular Responses

The activation of adenosine receptors by 2-Chloroadenosine initiates distinct intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine monophosphate (cAMP) levels. The specific G protein to which each receptor subtype couples dictates the nature of the downstream response.

A₁ and A₃ Receptor-Mediated Inhibition of Adenylyl Cyclase

The A₁ and A₃ adenosine receptors are predominantly coupled to inhibitory G proteins of the Gᵢ/ₒ family.[3] Upon activation by 2-Chloroadenosine, the α subunit of the Gᵢ/ₒ protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[3] This reduction in cAMP levels has several downstream consequences, including the decreased activation of Protein Kinase A (PKA).

Beyond the canonical adenylyl cyclase pathway, A₁ and A₃ receptor activation can also engage other signaling molecules. For instance, the βγ subunits of the G protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[4] Furthermore, under certain conditions, these receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[3]

Caption: A₁/A₃ Receptor Signaling Cascade.

A₂ₐ and A₂B Receptor-Mediated Stimulation of Adenylyl Cyclase

In contrast to the A₁ and A₃ receptors, the A₂ₐ and A₂B adenosine receptors are coupled to stimulatory G proteins (Gₛ).[3] Activation of these receptors by 2-Chloroadenosine leads to the stimulation of adenylyl cyclase, resulting in an elevation of intracellular cAMP levels.[3] This increase in cAMP activates PKA, which in turn phosphorylates a variety of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression.[5]

The A₂ₐ receptor signaling pathway can also involve PKA-independent mechanisms. For example, cAMP can directly activate Exchange protein directly activated by cAMP (Epac), which can then modulate various cellular processes, including cell adhesion and inflammation.[6] Furthermore, A₂ₐ receptor activation has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, including the extracellular signal-regulated kinase (ERK) cascade.[7]

Caption: A₂ₐ/A₂B Receptor Signaling Cascade.

Functional Consequences: A Spectrum of Physiological Effects

The activation of adenosine receptors by 2-Chloroadenosine translates into a wide range of physiological responses, underscoring the ubiquitous role of purinergic signaling.

Cardiovascular System

In the cardiovascular system, 2-Chloroadenosine exerts potent effects. Its activation of A₂ₐ receptors in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure.[8] Conversely, activation of A₁ receptors in the heart produces negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[8] The net cardiovascular effect of 2-Chloroadenosine is a balance between these opposing actions and is dose-dependent.

| Parameter | Effect of 2-Chloroadenosine | Primary Receptor Involved | Source |

| Blood Pressure | Decrease | A₂ₐ | [8][9] |

| Heart Rate | Decrease | A₁ | [8][9] |

| Coronary Blood Flow | Increase | A₂ₐ | [8] |

| Atrioventricular Conduction | Block | A₁ | [8] |

Nervous System

In the central nervous system, 2-Chloroadenosine generally exerts an inhibitory effect, primarily through the activation of A₁ receptors. This leads to the hyperpolarization of neurons and the inhibition of excitatory neurotransmitter release, contributing to its observed anticonvulsant properties.[10][11] Studies have shown that 2-Chloroadenosine can significantly raise the threshold for electroconvulsions and potentiate the protective activity of other antiepileptic drugs.[10]

Immune System

2-Chloroadenosine exhibits significant immunomodulatory effects. By activating A₂ₐ receptors on various immune cells, including T-cells and macrophages, it generally suppresses inflammatory responses.[5] This includes the inhibition of pro-inflammatory cytokine production and the suppression of T-cell proliferation.[5][12] These properties have led to investigations into its potential therapeutic use in inflammatory and autoimmune diseases.

Experimental Workflow: Quantifying the Impact on cAMP Levels

A fundamental experiment to characterize the mechanism of action of 2-Chloroadenosine is the measurement of its effect on intracellular cAMP accumulation. This assay directly assesses the functional consequences of A₂ₐ/A₂B receptor activation (cAMP increase) or A₁/A₃ receptor activation (cAMP decrease).

Detailed Protocol: cAMP Accumulation Assay

This protocol provides a generalized framework for a fluorescence-based competitive immunoassay to measure cAMP levels in cultured cells.

Materials:

-

Cells expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably transfected with A₂ₐR)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

2-Chloroadenosine hemihydrate

-

Reference agonist (e.g., NECA)

-

cAMP assay kit (e.g., HTRF, Lance Ultra, or similar)

-

96-well or 384-well microplates

-

Plate reader compatible with the chosen assay technology

Procedure:

-

Cell Culture and Seeding:

-

Culture the cells in the appropriate medium in a humidified incubator at 37°C and 5% CO₂.

-

The day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Determine cell density and seed the cells into the microplate at a predetermined optimal density.

-

Incubate the plate overnight to allow for cell attachment.[13]

-

-

Compound Preparation:

-

Prepare a stock solution of the PDE inhibitor in a suitable solvent (e.g., DMSO). On the day of the assay, dilute the PDE inhibitor in the stimulation buffer to the desired final concentration. The inclusion of a PDE inhibitor is crucial to prevent the degradation of cAMP and enhance the signal window.

-

Prepare stock solutions of 2-Chloroadenosine and the reference agonist in a suitable solvent.

-

Perform serial dilutions of the compounds in the stimulation buffer containing the PDE inhibitor to generate a range of concentrations for the dose-response curve.[13]

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the stimulation buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.[13]

-

Add the serially diluted 2-Chloroadenosine or reference agonist to the respective wells. Include a control group with only the stimulation buffer and PDE inhibitor to determine the basal cAMP level.

-

Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[13]

-

-

Cell Lysis and cAMP Detection:

-

Following the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Proceed with the cAMP detection steps as per the manufacturer's instructions. This typically involves adding a mixture of a labeled cAMP conjugate and a specific anti-cAMP antibody.[13]

-

Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.[13]

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.

-

Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the 2-Chloroadenosine concentration.

-

Use a sigmoidal dose-response model to calculate the EC₅₀ value, which represents the concentration of 2-Chloroadenosine that produces 50% of the maximal response.[14]

-

Caption: Experimental Workflow for the cAMP Accumulation Assay.

Conclusion: A Versatile Tool with Broad Research Applications

2-Chloroadenosine hemihydrate remains a cornerstone in the study of purinergic signaling. Its well-characterized, non-selective agonist activity at adenosine receptors, coupled with its metabolic stability, provides researchers with a robust tool to probe the intricate mechanisms governing a vast array of physiological and pathophysiological processes. A thorough understanding of its receptor binding affinities, downstream signaling cascades, and functional consequences is paramount for the design of rigorous experiments and the accurate interpretation of data. This guide has provided an in-depth technical overview to empower researchers in their quest to unravel the complexities of adenosine signaling and its therapeutic potential.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological profile of the 2-alkynyladenosine derivative 2-octynyladenosine (YT-146) in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of antibody production by 2-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloroadenosine Hemihydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloroadenosine hemihydrate, a pivotal research tool for scientists in neuroscience, oncology, and immunology. We will delve into its fundamental properties, dualistic mechanism of action, and practical applications, supported by detailed experimental protocols and field-proven insights to empower your research endeavors.

Core Principles: Understanding 2-Chloroadenosine Hemihydrate

2-Chloroadenosine (2-CADO) is a synthetic analog of the endogenous nucleoside adenosine.[1][2] The substitution of a chlorine atom at the C2 position of the purine ring renders it resistant to degradation by adenosine deaminase, making it a metabolically stable compound for in vitro and in vivo studies.[3] It is typically supplied as a hemihydrate, a crystalline form that includes one molecule of water for every two molecules of 2-Chloroadenosine.[4][5][6][7][8][9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloroadenosine hemihydrate is critical for accurate experimental design, including solution preparation and storage.

| Property | Value | Source(s) |

| Synonyms | 6-Amino-2-chloropurine riboside, 2-CADO hemihydrate | [4][6][11] |

| CAS Number | 81012-94-4 | [4][5][7][8][10] |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ · 0.5H₂O | [4][5][6][7][9] |

| Molecular Weight | 310.69 g/mol | [4][5][7][8] |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 160 °C (decomposes) | [4][9] |

| Solubility | Water (up to 25 mM), DMSO (up to 100 mM) | |

| Purity | Typically ≥97% | [4][5][7] |

| Storage | Store at +4°C for short-term, -20°C for long-term | [1] |

The Dual Mechanism of Action: A Tale of Two Pathways

The biological effects of 2-Chloroadenosine are multifaceted, arising from two distinct mechanisms: its interaction with cell surface adenosine receptors and its intracellular metabolism, leading to cytotoxic effects. The experimental context, particularly the concentration used, often determines which pathway predominates.

Pathway 1: Non-Selective Adenosine Receptor Agonism

At lower concentrations, 2-Chloroadenosine acts as a potent, non-selective agonist at G protein-coupled adenosine receptors.[3] Its affinity varies across the major receptor subtypes, with the highest affinity for the A₂ₐ receptor.[12]

| Receptor Subtype | Binding Affinity (Ki) | Primary G-Protein Coupling | Downstream Effect on Adenylyl Cyclase |

| A₁ | 300 nM | Gᵢ/Gₒ | Inhibition |

| A₂ₐ | 80 nM | Gₛ | Stimulation |

| A₃ | 1900 nM | Gᵢ | Inhibition |

Data compiled from Tocris Bioscience and R&D Systems.[12]

The activation of these receptors triggers distinct intracellular signaling cascades:

-

A₁ and A₃ Receptor Activation: Coupling to inhibitory G-proteins (Gᵢ/Gₒ) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][13] This pathway is often associated with neuroprotective and anti-inflammatory effects.

-

A₂ₐ Receptor Activation: Coupling to stimulatory G-proteins (Gₛ) activates adenylyl cyclase, leading to an increase in intracellular cAMP.[5][9][13][14] This is a key pathway in regulating vasodilation and immune responses.

Caption: Adenosine Receptor Signaling by 2-Chloroadenosine.

Pathway 2: Intracellular Metabolism and Apoptosis Induction

At higher concentrations (typically ≥50 µM), 2-Chloroadenosine can be transported into the cell via nucleoside transporters.[1][15] Once inside, it serves as a substrate for adenosine kinase, which phosphorylates it into 2-chloro-adenosine triphosphate (2-chloro-ATP).[15] This metabolite is a key player in inducing apoptosis through several mechanisms:

-

ATP Depletion: The conversion of 2-Chloroadenosine to its triphosphate form consumes ATP, and the resulting 2-chloro-ATP can interfere with normal cellular energy metabolism, leading to a significant drop in intracellular ATP levels.

-

Inhibition of Macromolecule Synthesis: The depletion of the cellular ATP pool and the accumulation of 2-chloro-ATP inhibit the synthesis of DNA, RNA, and proteins.[1]

-

Activation of the Intrinsic Apoptotic Pathway: The cellular stress caused by ATP depletion and metabolic disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[16][17]

-

Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[17]

Caption: Intracellular Apoptotic Pathway of 2-Chloroadenosine.

Key Research Applications & Experimental Protocols

The dual mechanism of 2-Chloroadenosine makes it a versatile tool. Its receptor-mediated effects are prominent in neuroscience, while its cytotoxic properties are leveraged in cancer research.

Neuroscience: Investigating and Suppressing Seizure Activity

2-Chloroadenosine has well-documented anticonvulsant properties, primarily mediated by the activation of A₁ adenosine receptors, which have an inhibitory effect on neuronal firing.[3][18][19]

Field-Proven Insight: The dose-response and age-dependency of 2-Chloroadenosine's anticonvulsant effects are critical considerations.[18] Lower doses may potentiate other antiepileptic drugs, while higher doses can independently suppress seizure activity.[19]

This protocol outlines a method to assess the anticonvulsant efficacy of 2-Chloroadenosine against seizures induced by pentylenetetrazol (PTZ).

-

Animal Model: Male Wistar rats (18-25 days old) are used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Drug Preparation:

-

Prepare a stock solution of 2-Chloroadenosine hemihydrate in sterile saline. Gentle warming may be required for complete dissolution.

-

Prepare PTZ (e.g., 50 mg/kg) in sterile saline.

-

-

Experimental Groups:

-

Vehicle control (saline) + PTZ

-

2-Chloroadenosine (1, 5, 10 mg/kg, intraperitoneal injection) + PTZ

-

-

Procedure:

-

Administer the vehicle or 2-Chloroadenosine via intraperitoneal (i.p.) injection.

-

After a 30-minute pre-treatment period, administer PTZ (i.p.) to induce seizures.

-

Immediately after PTZ injection, place the animal in an observation chamber and record its behavior for 30 minutes.

-

-

Data Analysis:

-

Latency to Seizure: Time from PTZ injection to the onset of the first myoclonic jerk.

-

Seizure Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).

-

Duration of Seizures: Measure the total time spent in convulsive states.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the different treatment groups.

-

Caption: Workflow for In Vivo Anticonvulsant Assay.

Oncology and Immunology: Induction of Apoptosis

The ability of 2-Chloroadenosine to induce apoptosis makes it a valuable compound for studying programmed cell death in cancer cells and modulating immune responses.[1][15][20]

Field-Proven Insight: The apoptotic effect of 2-Chloroadenosine is often cell-type dependent and requires its intracellular uptake and phosphorylation.[15] Therefore, co-incubation with a nucleoside transport inhibitor (like NBMPR) or an adenosine kinase inhibitor (like 5'-iodotubercidin) can be used as a negative control to validate the intracellular mechanism.[15]

This protocol describes the induction and quantification of apoptosis in a leukemia cell line using 2-Chloroadenosine.

-

Cell Culture: Culture EHEB cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 0.5 x 10⁶ cells/mL.

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of 2-Chloroadenosine hemihydrate in sterile DMSO.

-

Further dilute in culture media to achieve final working concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

-

Treatment:

-

Seed cells in multi-well plates.

-

Treat cells with varying concentrations of 2-Chloroadenosine or vehicle (media with equivalent DMSO concentration) for 24-48 hours.

-

-

Apoptosis Quantification (Annexin V/Propidium Iodide Staining):

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in different populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Compare the percentage of apoptotic cells in treated versus control groups.

-

Caption: Workflow for In Vitro Apoptosis Assay.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize the importance of proper laboratory practice.

-

Hazard Identification: 2-Chloroadenosine is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.[21]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid generating dust.[22]

-

Storage: Store the solid compound tightly sealed at +4°C.[11] For long-term storage of stock solutions, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are typically stable for at least one month at -20°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[22][23]

Conclusion and Future Directions

2-Chloroadenosine hemihydrate remains an indispensable tool for probing the complexities of purinergic signaling and for inducing controlled cell death in experimental models. Its dual mechanism of action provides a unique opportunity to study both receptor-mediated signaling and intracellular metabolic pathways. Future research may focus on developing more selective analogs based on its structure to target specific adenosine receptor subtypes or to enhance its cell-type-specific cytotoxicity for therapeutic applications in oncology and inflammatory diseases.

References

-

Induction of apoptosis by 2-chlorodeoxyadenosine in B cell chronic lymphocytic leukemia | PubMed. (URL: [Link])

-

Signaling pathways of Adenosine Receptors A1, A2 and A3 | ResearchGate. (URL: [Link])

-

Anticonvulsant action of 2-chloroadenosine injected focally into the perirhinal cortex in amygdaloid kindled rats | PubMed. (URL: [Link])

-

Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature | PubMed. (URL: [Link])

-

Neuroblastoma adenylate cyclase. Role of 2-chloroadenosine, prostaglandin E1, and guanine nucleotides in regulation of activity | PubMed. (URL: [Link])

-

2-Chloroadenosine hemihydrate, min 97%, 1 gram | CP Lab Safety. (URL: [Link])

-

Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c | PNAS. (URL: [Link])

-

2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling | PubMed Central. (URL: [Link])

-

The A2A-adenosine receptor: a GPCR with unique features? | PubMed Central. (URL: [Link])

-

Adenosine A1 receptor signaling pathways in the failing heart | ResearchGate. (URL: [Link])

-

Anticonvulsant action of 2-chloroadenosine against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors | PubMed. (URL: [Link])

-

Desensitization of adenylate cyclase to prostaglandin E1 or 2-chloroadenosine | PubMed. (URL: [Link])

-

Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity | PubMed. (URL: [Link])

-

2-Chloroadenosine hemihydrate (97%) | Amerigo Scientific. (URL: [Link])

-

Adenosine A1 receptor | Wikipedia. (URL: [Link])

-

2-Chloroadenosine | C10H12ClN5O4 | CID 8974 | PubChem. (URL: [Link])

-

Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats | PubMed. (URL: [Link])

-

2-Chloroadenosine hemihydrate | C20H26Cl2N10O9 | CID 16218624 | PubChem. (URL: [Link])

-

Adenosine A2A receptor | Wikipedia. (URL: [Link])

-

Adenosine receptors and their main signaling pathways | ResearchGate. (URL: [Link])

-

Experimental Biology and Medicine | University of California San Diego. (URL: [Link])

-

2-Chloroadenosine, a Preferential Agonist of Adenosine A1 Receptors, Enhances the Anticonvulsant Activity of Carbamazepine and Clonazepam in Mice | PubMed. (URL: [Link])

-

Apoptosis | Wikipedia. (URL: [Link])

-

Adenosine receptors and signaling pathways | ResearchGate. (URL: [Link])

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI. (URL: [Link])

-

A Novel Genetically Modified Mouse Seizure Model for Evaluating Anticonvulsive and Neuroprotective Efficacy of an A1 Adenosine R | DTIC. (URL: [Link])

-

Figure 1 from Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function | Semantic Scholar. (URL: [Link])

-

2-Chloroadenosine hemihydrate | C20H26Cl2N10O9 | CID 16218624 - PubChem. (URL: [Link])

-

Adenosine A1 and A2 Receptors: Structure-Function Relationships | PubMed Central. (URL: [Link])

-

The Science Behind 2-Chloroadenosine: Applications in Drug Discovery | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

A Phase 1 Trial of 8-Chloro-Adenosine in Relapsed/Refractory Acute Myeloid Leukemia: An Evaluation of Safety and Pharmacokinetic | DigitalCommons@TMC. (URL: [Link])

-

Adenylyl cyclases (ACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

2-Chlorodeoxyadenosine Alone and in Combination With Cyclophosphamide and Mitoxantrone Induce Apoptosis in B Chronic Lymphocytic Leukemia Cells in Vivo | PubMed. (URL: [Link])

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 3. Anticonvulsant action of 2-chloroadenosine against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of chloride in apoptotic cell death induced by activation of ATP-sensitive P2X7 purinoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloroadenosine hemihydrate | C20H26Cl2N10O9 | CID 16218624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 15. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of apoptosis by 2-chlorodeoxyadenosine in B cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Chloroadenosine-2',3'-acetonide | CAS No: 146-77-0 [aquigenbio.com]

- 22. fishersci.com [fishersci.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 2-Chloroadenosine: Mechanism, Application, and Protocol for Adenosine Receptor Agonism

Section 1: Introduction and Core Principles

2-Chloroadenosine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] Its stability, stemming from the chlorine substitution on the purine ring, provides a significant advantage over native adenosine in experimental settings by ensuring more prolonged and predictable biological effects.[3][4] 2-CADO functions as a potent, non-selective agonist for the P1 family of purinergic receptors, more commonly known as adenosine receptors (A₁, A₂ₐ, A₂B, and A₃).[1][3] These G protein-coupled receptors (GPCRs) are ubiquitous and play critical roles in regulating a vast array of physiological processes, including cardiovascular function, neurotransmission, and immune responses.[3]

This guide provides a technical deep-dive into the pharmacology of 2-Chloroadenosine, its mechanism of action, and field-validated protocols for its characterization. The focus is on providing not just procedural steps, but the causal scientific reasoning that underpins robust experimental design and data interpretation.

Section 2: Pharmacological Profile and Mechanism of Action

The defining characteristic of an adenosine receptor agonist is its ability to bind to the receptor and elicit a downstream cellular response. 2-Chloroadenosine activates all four adenosine receptor subtypes, but with a distinct affinity profile that is crucial for experimental design.

Receptor Affinity and Selectivity

2-Chloroadenosine displays the highest affinity for the A₂ₐ receptor, followed by the A₁ and A₃ receptors. Its affinity for the A₂B receptor is significantly lower, a common feature for this low-affinity adenosine receptor subtype.[3][5]

Data Presentation: Receptor Binding and Functional Potency of 2-Chloroadenosine

| Parameter | A₁ Receptor | A₂ₐ Receptor | A₂B Receptor | A₃ Receptor | Source(s) |

| Binding Affinity (Kᵢ, nM) | 300 | 80 | >10,000 (est.) | 1900 | [2][6][7] |

| Functional Potency (EC₅₀, nM) | ~136 (in vivo, rat heart rate) | ~225 (in vivo, rat blood pressure) | Micromolar range | - | [7] |

-

Expert Insight: The discrepancy between binding affinity (Kᵢ) and functional potency (EC₅₀) is expected. Kᵢ is a measure of how tightly a ligand binds to a receptor, determined in isolated membrane preparations. EC₅₀ measures the concentration required to elicit a half-maximal response in a functional system (cells or whole organisms) and is influenced by factors like receptor density and downstream signaling efficiency. The in vivo data for 2-CADO, while complex, aligns with the Kᵢ values, showing potent A₁ and A₂ₐ-mediated physiological effects.[7]

Downstream Signaling Pathways

The functional outcome of 2-Chloroadenosine application is dictated by the G protein to which the specific adenosine receptor subtype couples.

-

A₁ and A₃ Receptors (Gᵢ/ₒ-coupled): Activation of these receptors by 2-CADO leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] The dissociated Gβγ subunits can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

-

A₂ₐ and A₂B Receptors (Gₛ-coupled): Conversely, activation of these receptors stimulates adenylyl cyclase, causing an increase in intracellular cAMP. This elevation in cAMP typically activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets to modulate cellular function.

The opposing effects of A₁/A₃ and A₂ₐ/A₂B receptors on cAMP production form the basis of the most common functional assay used to characterize agonists like 2-Chloroadenosine.

Visualization: Adenosine Receptor Signaling Pathways

The following diagram illustrates the canonical signaling cascades initiated by 2-Chloroadenosine at A₁ and A₂ₐ receptors.

Sources

- 1. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Adenosine activates a2b receptors and enhances chloride secretion in kidney inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A2B receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity and Function of 2-Chloro-2'-deoxyadenosine (Cladribine)

Executive Summary

2-Chloro-2'-deoxyadenosine (2-CdA), more commonly known as Cladribine, is a synthetic purine nucleoside analog that has carved a significant niche in the therapeutic landscape, particularly in the treatment of specific hematological malignancies and autoimmune diseases.[1][2] Its efficacy is not rooted in a single mechanism but rather in a multifaceted assault on cellular processes, primarily targeting lymphocytes.[2][3] This guide provides a detailed exploration of the molecular journey of Cladribine, from its activation as a prodrug to its ultimate cytotoxic and immunomodulatory effects. We will dissect its dual-pronged mechanism of action—the disruption of DNA synthesis and repair, and the induction of programmed cell death (apoptosis). Furthermore, we will examine its clinical applications, pharmacokinetic profile, and the key experimental methodologies used to elucidate its biological functions, offering researchers and drug development professionals a comprehensive resource on this potent therapeutic agent.

Foundational Principles: From Prodrug to Active Metabolite

Cladribine is an antimetabolite, a class of chemotherapy drugs that works by interfering with the essential biochemical processes of cells.[4] Specifically, it is a chlorinated derivative of deoxyadenosine.[3] The therapeutic power of Cladribine hinges on its intracellular conversion to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP or 2-CdATP).[1][5] This conversion is a key determinant of its selective toxicity.

Selective Intracellular Accumulation

The selective cytotoxicity of Cladribine towards lymphocytes is a direct consequence of the unique enzymatic makeup of these cells.[1]

-

High Deoxycytidine Kinase (DCK): Lymphocytes possess high levels of DCK, the enzyme responsible for the initial and rate-limiting phosphorylation of Cladribine to its monophosphate form.[1][6]

-

Low 5'-Nucleotidase (5'-NT): Conversely, lymphocytes have low levels of 5'-NT, the enzyme that would otherwise dephosphorylate and inactivate the drug.[1][6]

This high DCK to 5'-NT ratio leads to the efficient trapping and accumulation of the phosphorylated, active form of the drug within lymphocytes, while other cell types are largely spared.[6]

The Phosphorylation Cascade

Once inside the cell, Cladribine undergoes a three-step phosphorylation process to become the active triphosphate metabolite, Cl-dATP.

The Dual-Pronged Mechanism of Cytotoxicity

The active metabolite, Cl-dATP, exerts its cytotoxic effects through two primary, interconnected mechanisms that ultimately lead to cell death.[5]

Disruption of DNA Synthesis and Repair

Cl-dATP is a potent disruptor of DNA metabolism in both dividing and resting cells.[7][8]

-

Inhibition of Ribonucleotide Reductase (RNR): Cl-dATP is a strong inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[9] Inhibition of RNR leads to an imbalance and depletion of the intracellular deoxynucleoside triphosphate (dNTP) pools, particularly dCTP, which stalls DNA synthesis.[9] In human lymphoblastic cells, 0.3 µM of extracellular Cladribine leads to an intracellular Cl-dATP concentration of 2 µM and inhibits DNA synthesis by 90% within 30 minutes.[9]

-

Incorporation into DNA: DNA polymerases incorporate Cl-dATP into the DNA strand.[3] Because of the chlorine atom on the purine base, the incorporated molecule is resistant to excision and repair, leading to the accumulation of DNA strand breaks.[5] This incorporation effectively terminates DNA chain elongation and obstructs the DNA repair machinery.[3]

Induction of Apoptosis

The accumulation of DNA damage triggers a cascade of events that culminates in programmed cell death, or apoptosis.[5][10] This process is particularly effective in both dividing and non-dividing lymphocytes.[7]

-

DNA Damage Response and PARP Activation: The extensive DNA strand breaks activate Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] Overactivation of PARP in a futile attempt to repair the irreparable damage leads to the rapid depletion of its substrate, NAD+ (Nicotinamide adenine dinucleotide).[5][11]

-

Energy Crisis and Mitochondrial Dysfunction: The depletion of the cellular NAD+ pool cripples ATP production, plunging the cell into an energy crisis.[5][11] This metabolic collapse contributes to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][12]

-

Caspase Activation: The release of cytochrome c initiates the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[10][12] This results in the characteristic features of apoptosis, including DNA fragmentation and phosphatidylserine exposure on the cell surface.[10]

Biological Functions and Therapeutic Applications

The potent and selective lymphocytotoxic effects of Cladribine underpin its use in a range of diseases characterized by pathological lymphocyte activity.

Hematological Malignancies

Cladribine is highly effective in treating low-grade lymphoproliferative disorders.

-

Hairy Cell Leukemia (HCL): It is a first-line treatment for HCL, with a single course inducing complete and long-lasting remissions in most patients.[3][7]

-

Chronic Lymphocytic Leukemia (CLL): Cladribine has shown efficacy in treating advanced, treatment-resistant CLL, achieving response rates of around 55%.[7][13]

-

Other Malignancies: It is also used in Waldenström's macroglobulinemia and low-grade malignant lymphomas.[7]

Autoimmune Disorders

Cladribine's ability to deplete lymphocyte populations makes it a valuable immunosuppressive agent.

-

Multiple Sclerosis (MS): An oral formulation of Cladribine (Mavenclad®) is approved for treating relapsing forms of MS.[2][14] The treatment involves short oral courses that lead to a sustained reduction in T and B lymphocytes, which are key players in the autoimmune attack on myelin.[6][14] This approach reduces relapse rates and slows disability progression.[6]

-

Other Autoimmune Conditions: Pilot studies have explored its use in other conditions like systemic lupus erythematosus-associated glomerulonephritis, showing potential for lymphocyte depletion and clinical improvement.[15]

Effects on Other Cell Types

While lymphocytes are the primary target, Cladribine also demonstrates significant toxicity towards monocytes.[16][17] Monocytes are as sensitive as lymphocytes to the drug, rapidly developing DNA strand breaks upon exposure.[16] This effect contributes to its immunosuppressive profile and suggests potential applications in diseases characterized by excessive monocyte or macrophage activation.[16][17]

Clinical and Preclinical Considerations

Pharmacokinetic Profile

Understanding the pharmacokinetics of Cladribine is crucial for optimizing its therapeutic use.

| Parameter | Value | Administration Route | Reference(s) |

| Steady-State Plasma Conc. (Cpss) | 3 - 13 ng/mL | 5-day continuous IV infusion (3.5 - 8.1 mg/m²/day) | [18] |

| Bioavailability | ~100% | Subcutaneous (s.c.) injection | [8][19] |

| Elimination Rate (k_elim) | 0.336 h⁻¹ | Subcutaneous (s.c.) bolus | [19] |

| Elimination Rate (k_elim) | 0.397 h⁻¹ | Continuous IV infusion | [19] |

| Volume of Distribution (Vd) | 1.58 - 1.67 L/kg | IV and s.c. | [19] |

| Renal Excretion (% of dose) | ~18% | 5-day continuous IV infusion | [18] |

IV: Intravenous

Toxicology and Side Effects

The primary dose-limiting toxicity of Cladribine is myelosuppression.

-

Hematological: Granulocytopenia, thrombocytopenia, and particularly severe, prolonged lymphocytopenia are common.[4][18]

-

Non-Hematological: Mild to moderate nausea, fatigue, and fever can occur.[18]

-

Infections: Due to its profound immunosuppressive effects, there is an increased risk of infections.[7][14] Patients require careful monitoring of blood counts.[4][14]

Mechanisms of Resistance

Resistance to Cladribine can develop, primarily through alterations in its metabolic activation pathway. The most common mechanism is the decreased activity or deficiency of deoxycytidine kinase (DCK), the enzyme essential for the initial phosphorylation of the drug.[20] Cells with acquired resistance to Cladribine often show reduced DCK activity and exhibit cross-resistance to other nucleoside analogs that rely on DCK for activation.[20]

Methodologies for Studying 2-CADO Activity

Validating the biological activity of Cladribine requires robust experimental protocols. Here, we outline two fundamental assays.

Protocol: In Vitro Cytotoxicity Assessment via Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of Cladribine on a lymphocyte cell line (e.g., CCRF-CEM).

Rationale: This assay quantifies the reduction in viable cells following drug exposure, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key measure of drug potency.

Methodology:

-

Cell Seeding: Plate CCRF-CEM cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

-

Drug Preparation: Prepare a 2x stock solution series of Cladribine in complete medium. A typical range would be from 1 nM to 100 µM. Include a vehicle control (medium only).

-

Treatment: Add 100 µL of the 2x drug solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final drug concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time is critical to allow for the drug's effects on cell division and apoptosis to manifest.

-

Viability Assessment: Add 20 µL of a metabolic indicator dye (e.g., resazurin-based or tetrazolium-based like MTT) to each well. These dyes are converted into a fluorescent or colorimetric product by metabolically active, viable cells.

-

Readout: Incubate for an additional 2-4 hours, then measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the readings to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the Cladribine concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol: Analysis of DNA Strand Breaks via Comet Assay

Objective: To directly visualize and quantify DNA damage in individual cells treated with Cladribine.

Rationale: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. Damaged DNA fragments migrate further in an electric field, creating a "comet tail" shape. The intensity of the tail relative to the "head" (intact DNA) is proportional to the amount of damage.

Methodology:

-

Cell Treatment: Treat a suspension of lymphocytes with a relevant concentration of Cladribine (e.g., 1 µM) and a vehicle control for a defined period (e.g., 4-8 hours).

-

Cell Embedding: Mix a small aliquot of the treated cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA, exposing single-strand breaks.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Conclusion

2-Chloro-2'-deoxyadenosine (Cladribine) is a highly effective therapeutic agent whose clinical success is built on a well-understood and selective mechanism of action. Its preferential accumulation in lymphocytes and subsequent conversion to the active Cl-dATP metabolite initiates a dual attack on the cell by crippling DNA synthesis and repair while simultaneously triggering the apoptotic cascade through profound metabolic disruption. This potent, targeted cytotoxicity forms the basis for its efficacy in treating hematological malignancies and its immunomodulatory function in autoimmune diseases like multiple sclerosis. A thorough understanding of its pharmacology, from intracellular activation to its ultimate effect on cellular viability, is essential for its continued clinical application and for the development of next-generation purine nucleoside analogs.

References

- Benchchem. An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-2'-deoxyadenosine-5'-triphosphate.

- PubChem. Cladribine. National Center for Biotechnology Information.

- Patsnap Synapse. What is Cladribine used for?.

- Benchchem. The Role of 2-Chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP) in the Induction of DNA Strand Breaks and Apoptosis.

- Tocris Bioscience. 2-Chloroadenosine.

- Griffig J, Koob R, Blakley RL. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells. Cancer Res. 1989;49(24 Pt 1):6923-8.

- Mathot RA, van der Wenden EM, Soudijn W, IJzerman AP, Danhof M. Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo. Br J Pharmacol. 1996;118(2):369-77.

- Weiss GR, Kuhn JG, Rizzo J, et al. A phase I and pharmacokinetics study of 2-chlorodeoxyadenosine in patients with solid tumors. Cancer Chemother Pharmacol. 1995;35(4):287-92.

- Liliemark J, Juliusson G. Pharmacokinetics of 2-chloro-2'-deoxyadenosine Administered Subcutaneously or by Continuous Intravenous Infusion. Clin Cancer Res. 1995;1(4):385-8.

- Cancer Research UK. Cladribine.

- MS Society. Cladribine (Mavenclad).

- Cleveland Clinic. Oral Cladribine (Mavenclad®) for MS | Mellen Center Approach.

- Szabo C, Pacher P. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. Br J Pharmacol. 2004;142(5):873-80.

- Robak T, Robak E. 2-chloro-2'-deoxyadenosine: clinical applications in hematology. Leuk Lymphoma. 2001;40(1-2):51-66.

- Juliusson G, Liliemark J. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations. Arch Immunol Ther Exp (Warsz). 1994;42(1):7-10.

- Guitart X, Bonaventura J, Rea W, et al. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochem Pharmacol. 2008;75(7):1445-55.

- Johnston JB, Verburg L, Dwornik D, et al. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma. Leuk Lymphoma. 1996;21(3-4):281-7.

- Davis JC Jr, Fessler BJ, Tassiulas IO, et al. A pilot study of 2-chloro-2'-deoxyadenosine in the treatment of systemic lupus erythematosus-associated glomerulonephritis. Arthritis Rheum. 1998;41(2):335-43.

- Barbieri D, Grassilli E, Monti D, et al. The 2-chlorodeoxyadenosine-induced cell death signalling pathway in human thymocytes is different from that induced by 2-chloroadenosine. Biochem J. 1995;311(Pt 2):557-63.

- Spasokoukotskaja T, Arner ES, Brosjö O, et al. Biochemical pharmacology and resistance to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, a novel analogue of cladribine in human leukemic cells. Clin Cancer Res. 1998;4(10):2517-24.

- Alberch J, Sánchez-Prieto J, Marsal J. Effects of 2-chloroadenosine on hippocampal GABA content and turnover. Neurochem Res. 1989;14(11):1115-8.

- Carrera CJ, Terai C, Lotz M, et al. Potent toxicity of 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo. A novel approach to immunosuppressive therapy. J Clin Invest. 1990;86(5):1480-8.

- Avery TL, Rehg JE, Lumm WC, Harwood FC, Santana VM, Blakley RL. Biochemical Pharmacology of 2-chlorodeoxyadenosine in Malignant Human Hematopoietic Cell Lines and Therapeutic Effects of 2-bromodeoxyadenosine in Drug Combinations in Mice. Cancer Res. 1989;49(18):4972-8.

- Carrera CJ, Piro LD, Saven A, Cox C, Beutler E, Carson DA. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo. Adv Exp Med Biol. 1991;253B:233-7.

- PubChem. 2-Chloroadenosine. National Center for Biotechnology Information.

- Casadó V, Cortés A, Mallol J, et al. Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum. J Neurochem. 1996;66(5):1888-94.

- Dubey RK, Gillespie DG, Zacharia LC, Mi Z, Jackson EK. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. Am J Physiol Heart Circ Physiol. 2005;288(4):H1873-81.

- Balestrieri C, Pica A, Pagliuca C, et al. Mechanism of 2-chloroadenosine toxicity to PC3 cell line. J Cell Biochem. 2011;112(1):285-94.

- Piro LD, Carrera CJ, Beutler E, Carson DA. 2-Chlorodeoxyadenosine: an effective new agent for the treatment of chronic lymphocytic leukemia. Blood. 1988;72(3):1069-73.

- Seto S, Carrera CJ, Kubota M, Wasson DB, Carson DA. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. J Clin Invest. 1985;75(2):377-83.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Cladribine used for? [synapse.patsnap.com]

- 3. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-2'-deoxyadenosine--clinical, biochemical and pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Chlorodeoxyadenosine: an effective new agent for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mssociety.org.uk [mssociety.org.uk]

- 15. A pilot study of 2-chloro-2'-deoxyadenosine in the treatment of systemic lupus erythematosus-associated glomerulonephritis [pubmed.ncbi.nlm.nih.gov]

- 16. Potent toxicity of 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo. A novel approach to immunosuppressive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase I and pharmacokinetics study of 2-chlorodeoxyadenosine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of 2-chloro-2'-deoxyadenosine administered subcutaneously or by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical pharmacology and resistance to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, a novel analogue of cladribine in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-Chloroadenosine

An In-Depth Technical Guide to 2-Chloroadenosine: From Discovery to a Cornerstone of Purinergic Research

Abstract

2-Chloroadenosine (2-CAdo), a synthetic derivative of the endogenous nucleoside adenosine, has carved a significant niche in the annals of pharmacology. Initially explored for its cytotoxic properties, its true value emerged from its function as a potent, metabolically stable agonist for adenosine receptors. This stability, conferred by the chlorine substitution at the 2-position of the purine ring, overcame the primary limitation of native adenosine—its rapid enzymatic degradation. This attribute established 2-Chloroadenosine as an indispensable research tool, enabling the scientific community to unravel the complex physiology and pharmacology of the purinergic signaling system. This guide provides a comprehensive overview of the discovery, history, and scientific utility of 2-Chloroadenosine, detailing its synthesis, pharmacological profile, and its foundational role in drug discovery and the elucidation of adenosine-mediated signaling pathways.

The Genesis of a Tool: Discovery and Early Synthesis

The story of 2-Chloroadenosine is rooted in the broader exploration of purine chemistry. While the initial synthesis was reported in the late 1950s, its significance was not immediately tied to adenosine receptor pharmacology, a field then in its infancy.[1] Early interest in halogenated purine nucleosides was often driven by the search for antimicrobial and antitumor agents. In fact, 2-Chloroadenosine has been identified as a nucleoside antibiotic produced by Streptomyces rishiensis.[]

The key chemical feature of 2-Chloroadenosine is the substitution of a hydrogen atom with a chlorine atom at the C2 position of the adenine base. This seemingly minor modification has profound biological consequences. The primary enzyme responsible for the rapid degradation of adenosine in vivo is adenosine deaminase (ADA), which converts adenosine to inosine. The C2-substitution renders the molecule resistant to this enzymatic action, thereby dramatically increasing its biological half-life and making it a "metabolically stable analog of adenosine".[3][4][5][6] This stability was the crucial property that allowed for controlled, sustained activation of adenosine receptors in experimental settings, something unachievable with native adenosine itself.

Modern Synthetic Approach: A Generalized Protocol

The synthesis of 2-Chloroadenosine is a cornerstone of medicinal chemistry education and practice. Modern methods often involve a condensation reaction followed by deprotection and amination steps. A common pathway is outlined below.[7]

Experimental Protocol: Synthesis of 2-Chloroadenosine

-

Condensation: 2,6-Dichloropurine is reacted with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, under catalytic conditions (e.g., using a Lewis acid or an agent like 4-dimethylaminopyridine) to form the protected nucleoside, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine.[7] The rationale for using a protected ribose is to prevent unwanted side reactions at the hydroxyl groups of the sugar moiety and to ensure the correct N9-glycosidic bond formation.

-

Ammonolysis: The resulting 2,6-dichloro-purine nucleoside is then subjected to ammonolysis. Treatment with ammonia (typically in an alcoholic solvent like methanol or in aqueous ammonia) selectively displaces the chlorine atom at the C6 position with an amino group.[7] The C2-chloro group is significantly less reactive to nucleophilic substitution under these conditions, allowing for selective amination at C6 to form the desired adenine ring structure.

-

Deprotection: The same ammonolysis step often concurrently removes the acetyl protecting groups from the ribose sugar (a process known as deacetylation), yielding the final product, 2-Chloroadenosine.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography to yield high-purity material suitable for biological assays.[7]

Figure 1. Generalized synthetic workflow for 2-Chloroadenosine.

Pharmacological Profile: A Non-Selective Adenosine Receptor Agonist

With the discovery and characterization of distinct adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), 2-Chloroadenosine was quickly identified as a potent agonist at several of these.[3][8] It is considered a non-selective agonist, though it displays varying affinities for the different subtypes.[3] This broad activity profile made it an excellent tool for studying the overall effects of adenosine receptor activation in a given tissue or system.

Receptor Binding Affinity

The affinity of 2-Chloroadenosine for adenosine receptor subtypes is typically determined through competitive radioligand binding assays. In these experiments, cell membranes expressing a specific receptor subtype are incubated with a constant concentration of a high-affinity radiolabeled ligand and varying concentrations of the unlabeled test compound (2-Chloroadenosine). The ability of 2-Chloroadenosine to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. The Kᵢ value represents the concentration of the drug required to occupy 50% of the receptors.

| Receptor Subtype | Kᵢ (nM) | Source |

| Human A₁ | 300 | [5][9] |

| Human A₂ₐ | 80 | [5][9] |

| Human A₃ | 1900 | [5][9] |

| Table 1: Representative binding affinities (Kᵢ) of 2-Chloroadenosine for human adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity. |

As the data indicates, 2-Chloroadenosine exhibits the highest affinity for the A₂ₐ receptor, followed by the A₁ and A₃ subtypes. This profile is crucial for interpreting experimental results, as the observed physiological effect will depend on the relative expression levels of these receptor subtypes in the target tissue.

Functional Activity: G-Protein Coupling

Adenosine receptors are canonical G protein-coupled receptors (GPCRs). The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), while A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ).

-

Activation of A₁ Receptors: By activating Gᵢ-coupled A₁ receptors, 2-Chloroadenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of A₂ₐ Receptors: Conversely, activation of Gₛ-coupled A₂ₐ receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

This dual activity is fundamental to the diverse physiological effects of adenosine and, by extension, 2-Chloroadenosine.

Figure 2. Dual signaling pathways activated by 2-Chloroadenosine.

A Versatile Pharmacological Probe: Applications in Research

The combination of metabolic stability and potent, broad-spectrum agonism made 2-Chloroadenosine an invaluable tool for exploring the roles of adenosine in health and disease. It has been employed in countless in vitro and in vivo studies.

Neuropharmacology: Unraveling Adenosine's Role in the CNS

2-Chloroadenosine has a potent effect on the central nervous system.[4][6] A significant area of research has been its anticonvulsant properties.[3] Studies in animal models have repeatedly shown that 2-Chloroadenosine can suppress seizure activity.[10][11] For instance, it has been shown to raise the threshold for electroconvulsions and potentiate the anticonvulsant activity of drugs like carbamazepine and clonazepam.[10] This effect is largely attributed to the activation of A₁ receptors, which are abundant in the brain and have an inhibitory effect on neuronal firing.

Furthermore, it has been used to study the modulation of neurotransmitter release. For example, research using microdialysis in rats demonstrated that 2-Chloroadenosine can inhibit the release of dopamine in the striatum, an effect mediated by A₁ receptors on dopaminergic nerve terminals.[12]

Cardiovascular and Inflammatory Research

In the periphery, 2-Chloroadenosine has been used to investigate the cardiovascular and anti-inflammatory effects of adenosine. It mimics adenosine's effects on heart rate, blood pressure, and coronary blood flow. It has also been instrumental in studying adenosine's role in inflammation, where activation of the A₂ₐ receptor on immune cells generally produces a potent anti-inflammatory response. Studies have explored its use in mitigating acute lung inflammation in models of pneumonia.[]

Intracellular Effects and Cytotoxicity

Beyond its receptor-mediated effects, 2-Chloroadenosine can be transported into cells and metabolized by adenosine kinase into 2-chloro-ATP.[13] The accumulation of this non-hydrolyzable ATP analog and the concurrent depletion of endogenous ATP can disrupt cellular metabolism and macromolecular synthesis, ultimately leading to apoptosis.[13] This intracellular mechanism is responsible for the cytotoxic effects observed in various cell types, particularly leukemia cells, and has been a separate avenue of investigation.[13]

Limitations and the Drive for Selectivity

The very feature that made 2-Chloroadenosine a powerful exploratory tool—its lack of receptor selectivity—is also its primary limitation for therapeutic development. Administering a non-selective agonist in vivo activates multiple receptor subtypes throughout the body, leading to a wide range of effects and a high potential for undesirable side effects (e.g., cardiovascular effects like hypotension and bradycardia).

This limitation was a major impetus for the field of medicinal chemistry to develop subtype-selective adenosine receptor agonists. The knowledge gained from decades of research with 2-Chloroadenosine provided the foundational understanding of the structure-activity relationships needed to design these more sophisticated molecules.[14][15] Compounds like CCPA (an A₁-selective agonist) and CGS-21680 (an A₂ₐ-selective agonist) were developed to allow for more precise dissection of adenosine receptor function and to explore more targeted therapeutic strategies.

Conclusion

2-Chloroadenosine holds a distinguished place in the history of pharmacology. Its discovery and characterization provided the scientific community with the first robust and reliable tool to probe the physiological functions of adenosine. By overcoming the challenge of rapid metabolic degradation, it enabled the foundational research that mapped the landscape of purinergic signaling, from neurotransmission and cardiovascular regulation to inflammation and cell death. While its therapeutic potential is limited by its non-selective nature, the insights gained from studies using 2-Chloroadenosine were instrumental in paving the way for the development of the highly selective adenosine receptor modulators that are in clinical investigation today. It remains a benchmark compound and a testament to the power of chemical modification in transforming an endogenous signaling molecule into a durable and powerful instrument of scientific discovery.

References

- The Science Behind 2-Chloroadenosine: Applications in Drug Discovery. (n.d.). BOC Sciences.

- 2-Chloroadenosine: A Deep Dive into its Biological Activity and Research Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Kim, H. S., et al. (2010). Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine. Journal of Medicinal Chemistry, 53(18), 6655-6665.

- 2-Chloroadenosine. (n.d.). PubChem. National Institutes of Health.

- Tutka, P., et al. (2002). 2-Chloroadenosine, a Preferential Agonist of Adenosine A1 Receptors, Enhances the Anticonvulsant Activity of Carbamazepine and Clonazepam in Mice. Pharmacology Biochemistry and Behavior, 73(3), 701-707.

- 2-Chloroadenosine. (n.d.). Tocris Bioscience.

- 2-Chloroadenosine. (n.d.). R&D Systems.

- Davoll, J., & Lowy, B. A. (1958). Notes - 2-Chloroadenine and 2-Chloroadenosine. The Journal of Organic Chemistry, 23(1), 126-127.

- Pometlová, M., et al. (2010). Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats. Pharmacological Reports, 62(1), 62-67.

- Casadó, V., et al. (1994). Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum. Journal of Neurochemistry, 62(5), 1893-1899.

- 2-Chloroadenosine. (n.d.). Cayman Chemical.

- 2-Chloroadenosine. (n.d.). Harvard Catalyst Profiles.

- CAS 146-77-0 2-Chloroadenosine. (n.d.). BOC Sciences.

- Guitart, X., et al. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochemical Pharmacology, 75(7), 1435-1444.

- Mares, J., et al. (2019). Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats. Frontiers in Pharmacology, 10, 626.

- Comez, D., et al. (2016). Discovery of Novel Adenosine Receptor Agonists That Exhibit Subtype Selectivity. Journal of Medicinal Chemistry, 59(3), 947-964.

- Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine. (2021). Google Patents (CN112159447A).

- Jacobson, K. A., & Müller, C. E. (2019). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 10, 137.

- Kolb, P., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(9), 3454-3465.

- de Paula, C. C., et al. (2019). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Chemistry, 23(1), 1-22.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 7. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Adenosine Receptor Agonists That Exhibit Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Understanding: A Metabolically Stable Adenosine Analog

An In-Depth Technical Guide to 2-Chloroadenosine Hemihydrate for Advanced Research

This guide provides an in-depth exploration of 2-Chloroadenosine hemihydrate, a critical tool for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, we will delve into the causality behind its chemical properties, its nuanced mechanism of action, and the practical application of this compound in robust experimental designs.

2-Chloroadenosine (2-CADO) is a synthetic derivative of the endogenous nucleoside, adenosine. The key structural modification—the substitution of a chlorine atom at the 2-position of the purine ring—confers a significant advantage over native adenosine: enhanced metabolic stability.[1][2][3][4] This stability arises because the chlorine atom sterically hinders the action of adenosine deaminase, the primary enzyme responsible for the rapid degradation of adenosine in vivo.[5] Consequently, 2-Chloroadenosine exhibits a more prolonged and predictable biological effect, making it an invaluable pharmacological probe for investigating adenosine signaling pathways.[4][6] It is typically supplied as a hemihydrate, meaning one water molecule is associated with every two molecules of 2-Chloroadenosine.[7][8][9]

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of 2-Chloroadenosine hemihydrate is fundamental for its effective use in experimental settings, from accurate stock solution preparation to ensuring its integrity throughout an assay.

| Property | Value | Source(s) |

| Chemical Name | 6-Amino-2-chloropurine riboside hemihydrate | [7][10] |

| Synonyms | 2-CADO, HEMIHYDRATE | [11] |

| CAS Number | 81012-94-4 | [7][8][11][12][13] |

| Molecular Formula | C₁₀H₁₂ClN₅O₄ · 0.5H₂O or C₂₀H₂₆Cl₂N₁₀O₉ | [7][9][12][13] |

| Molecular Weight | 310.69 g/mol | [7][8][12] |

| Appearance | White to off-white solid/powder | [7][] |

| Melting Point | ~160-162 °C (with decomposition) | [7][8][15] |

| Purity | ≥97% | [7][12][13] |

| SMILES String | O[C@H]1O[C@@H]1CO.O | [7] |

| Storage | Store at 2-8°C or in freezer at -20°C; Keep in dark place, Inert atmosphere | [5][13] |

Solubility Profile

The choice of solvent is critical for bioavailability in both in vitro and in vivo studies. Inappropriate solvent selection can lead to precipitation and inaccurate concentration calculations.

| Solvent | Maximum Concentration | Source(s) |

| Water | ~25 mM (~7.54 mg/mL) | [2][16] |

| DMSO | ~100 mM (~30.17 mg/mL) | [2][16] |

Stability Considerations

While metabolically stable against enzymatic degradation, the chemical stability of 2-Chloroadenosine is pH-dependent. Studies on the related compound 2-chloro-2'-deoxyadenosine show it is stable at neutral and basic pH but undergoes rapid acid-catalyzed hydrolysis of the glycosidic bond at acidic pH, which releases the 2-chloroadenine base.[17] It is crucial to maintain physiological or slightly basic pH in stock solutions and experimental buffers to prevent degradation.

Mechanism of Action: Non-Selective Adenosine Receptor Agonism

2-Chloroadenosine functions as a potent, non-selective agonist for the G protein-coupled adenosine receptor family.[3][4][6] It binds to A₁, A₂ₐ, and A₃ receptor subtypes with nanomolar affinity, initiating distinct downstream signaling cascades.[2][16][18] This broad activity profile allows for the general stimulation of adenosine pathways, though it necessitates careful experimental design to dissect the effects of individual receptor subtypes.